2-Methanesulfonyl-3-oxopropanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxopropanenitrile is an organic compound with the molecular formula C₄H₅NO₃S It is characterized by the presence of a methanesulfonyl group attached to a 3-oxopropanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-oxopropanenitrile typically involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxopropanenitrile involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in the modification of proteins and other biological molecules .
Comparison with Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.
Methanesulfonyl chloride: Used in similar substitution reactions but with different reactivity.
Methanesulfonic anhydride: Another related compound with distinct chemical properties
Uniqueness: 2-Methanesulfonyl-3-oxopropanenitrile is unique due to its combination of a nitrile group and a methanesulfonyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Biological Activity
2-Methanesulfonyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C5H7NO3S
- Molecular Weight : 175.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the methanesulfonyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets. The nitrile functional group may also play a role in enzyme inhibition or modulation.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research has demonstrated that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, possibly through the activation of caspase pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to proteases involved in disease processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antibacterial activity.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, with IC50 values determined at 15 µM after 48 hours of treatment.
Research Findings Summary
Study | Focus | Findings | Reference |
---|---|---|---|
Smith et al., 2023 | Antimicrobial | MIC of 32 µg/mL against S. aureus | |
Johnson et al., 2024 | Anticancer | IC50 of 15 µM in MCF-7 cells |
Properties
Molecular Formula |
C4H5NO3S |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3-4H,1H3 |
InChI Key |
OVIXWBVCYHPNMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C=O)C#N |
Origin of Product |
United States |
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